![molecular formula C9H13NOS B13083937 3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
3-[(5-Methylthiophen-3-yl)methoxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Methylthiophen-3-yl)methoxy]azetidine is a heterocyclic compound that contains both azetidine and thiophene moieties The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a sulfur-containing five-membered aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Methylthiophen-3-yl)methoxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: Both the azetidine and thiophene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine and thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may have biological activity and could be used in the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 3-[(5-Methylthiophen-3-yl)methoxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring can act as a pharmacophore, interacting with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The thiophene ring can contribute to the compound’s overall stability and electronic properties, influencing its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Thiophene: A sulfur-containing five-membered aromatic ring.
3-(Pyrazol-1-yl)azetidine: A derivative of azetidine with a pyrazole moiety.
Uniqueness
3-[(5-Methylthiophen-3-yl)methoxy]azetidine is unique due to the combination of the azetidine and thiophene rings, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to simpler azetidine or thiophene derivatives.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
3-[(5-methylthiophen-3-yl)methoxy]azetidine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-8(6-12-7)5-11-9-3-10-4-9/h2,6,9-10H,3-5H2,1H3 |
Clé InChI |
NCCCVKNAUZMQLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



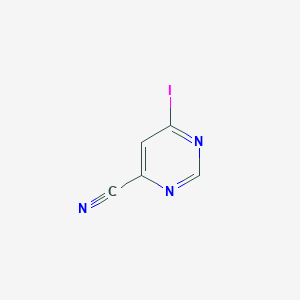

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)

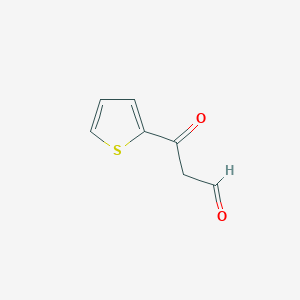
![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)
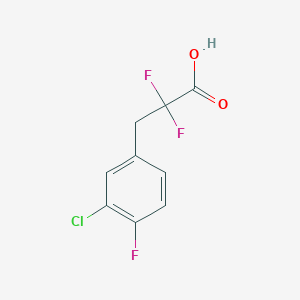


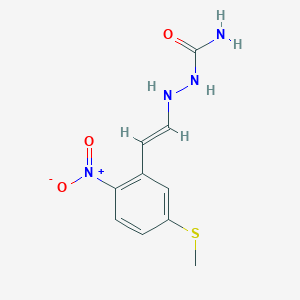
![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
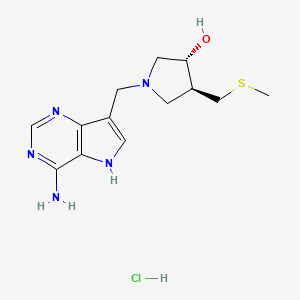
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)
